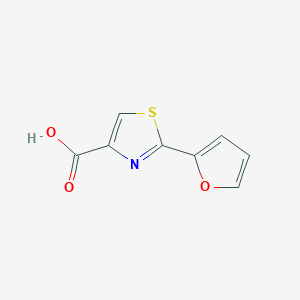

2-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Descripción

2-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a furan moiety at position 2 and a carboxylic acid group at position 4. The thiazole core provides a rigid, planar structure, while the furyl group introduces electron-rich aromatic characteristics. Its synthesis typically involves condensation reactions between thiazole precursors and furan derivatives, followed by oxidation or functional group interconversion .

Propiedades

IUPAC Name |

2-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMZKFYFRXCTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115299-13-3 | |

| Record name | 2-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-furylcarbinol with thioamide under acidic conditions. The reaction proceeds through a cyclization process, forming the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve the use of biomass-derived furfurals as starting materials. These furfurals undergo various chemical transformations, including cyclization and oxidation, to yield the desired product. The use of eco-friendly reagents and green chemistry principles is emphasized in industrial settings to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Furyl)-1,3-thiazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form various derivatives.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and amines are employed for substitution reactions.

Major Products

The major products formed from these reactions include various furan and thiazole derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

2-(2-Furyl)-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes

Mecanismo De Acción

The mechanism of action of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Thiazole-4-carboxylic Acid Derivatives

Physicochemical Properties

- Solubility : The carboxylic acid group enhances aqueous solubility, but lipophilic substituents (e.g., 4-methylphenyl) reduce it.

Actividad Biológica

2-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- SMILES : C1=COC(=C1)C2=NC(=CS2)C(=O)O

- InChI : InChI=1S/C8H5NO3S/c10-8(11)6-4-1-2-5(9-6)7-3-12-4/h1-3,7H,(H,10,11)

The compound features a furan ring and a thiazole moiety, which contribute to its unique biological activity by allowing interactions with various enzymes and proteins.

This compound exhibits its biological effects primarily through the inhibition of protein tyrosine phosphatases (PTPs). PTPs are critical in regulating cellular signaling by removing phosphate groups from tyrosine residues on proteins. By inhibiting these enzymes, the compound can alter the phosphorylation status of key signaling proteins, impacting various cellular processes such as:

- Cell Signaling Pathways : Modulation of pathways involved in cell growth and differentiation.

- Gene Expression : Influencing transcription factors that govern gene activity.

- Cellular Metabolism : Affecting metabolic pathways linked to energy production and biosynthesis.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit their growth effectively. The minimum inhibitory concentration (MIC) values for several strains are summarized below:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies reveal that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The compound has shown effectiveness in various cancer cell lines, with IC values indicating significant cytotoxicity.

Study on Anticancer Effects

In a study involving human breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. The results demonstrated a dose-dependent reduction in cell viability, with an IC value of approximately 25 µM after 48 hours of treatment. Molecular analysis indicated that the compound triggered apoptosis through the activation of caspase pathways.

Study on Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The results showed that at concentrations as low as 5 µM, significant inhibition of bacterial growth was observed, suggesting its potential use in treating bacterial infections.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of furyl-substituted precursors with thiourea derivatives under acidic reflux conditions. For example, similar thiazole-carboxylic acids are synthesized using 3-formyl-indole derivatives and 2-aminothiazol-4(5H)-one in acetic acid under reflux (3–5 hours) . Optimization may involve adjusting molar ratios (e.g., 1.1:1 aldehyde-to-amine ratio), catalyst screening (e.g., sodium acetate), and temperature control to improve yield. Reaction progress should be monitored via TLC or HPLC.

Q. How should researchers validate the purity and structural identity of this compound?

- Methodological Answer : Purity can be assessed using HPLC with a C18 column and UV detection (λ = 254 nm). Structural confirmation requires spectroscopic techniques:

- NMR : Analyze and spectra for furyl (δ 6.5–7.5 ppm) and thiazole (δ 7.8–8.2 ppm) protons.

- Mass Spectrometry : ESI-MS should show a molecular ion peak matching the theoretical mass (e.g., m/z 245.26 for CHNOS analogs) .

- X-ray Crystallography : Single-crystal analysis (if feasible) provides definitive confirmation, as demonstrated for related thiazole derivatives .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store as a powder in airtight containers at room temperature (RT) under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture, as carboxylic acid groups may hydrolyze. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives of this compound for enhanced bioactivity?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and predict electronic properties. For example, ICReDD’s approach combines reaction path searches with machine learning to identify optimal substituents (e.g., electron-withdrawing groups on the furyl ring) that enhance binding affinity . Virtual screening against target proteins (e.g., kinases) using molecular docking (AutoDock Vina) can prioritize synthetic targets.

Q. How should researchers address contradictions in reported analytical data (e.g., NMR shifts, melting points) for this compound?

- Methodological Answer :

- Reproduce Experiments : Verify synthesis and purification steps using peer-reviewed protocols.

- Cross-Validate Techniques : Compare data across multiple methods (e.g., NMR, IR, X-ray). For instance, conflicting melting points may arise from polymorphic forms, necessitating DSC analysis .

- Consult Multiple Sources : Prioritize data from journals with rigorous peer review (e.g., Acta Crystallographica) over vendor catalogs, which often omit analytical validation .

Q. What factorial design strategies are effective in optimizing reaction conditions for scale-up synthesis?

- Methodological Answer : Implement a 2 factorial design to evaluate critical variables (e.g., temperature, solvent ratio, catalyst loading). For example:

- Factors : Temperature (80°C vs. 100°C), acetic acid concentration (10% vs. 20%).

- Response Variables : Yield, purity.

Statistical tools (e.g., ANOVA in Minitab) identify significant interactions. A case study on thiazole synthesis showed a 15% yield increase by optimizing solvent polarity .

Q. What safety protocols are essential when handling reactive intermediates during the synthesis of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for steps involving volatile reagents (e.g., acetic acid reflux).

- Waste Management : Segregate acidic waste and neutralize with bicarbonate before disposal.

- Emergency Procedures : Maintain spill kits with absorbents (vermiculite) and ensure eyewash stations are accessible. Protocols from Safety Data Sheets (SDS) for analogs like thiophene-2-carboxylic acid provide actionable templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.